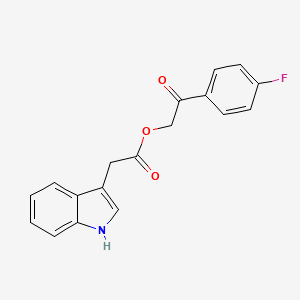![molecular formula C17H16N2O2S B5697714 N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)
N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as MPTA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the family of acrylamide derivatives and has been found to have significant biological activity.
Mécanisme D'action
The mechanism of action of N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been shown to protect neurons from oxidative stress and may have a role in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is its broad range of biological activity, which makes it a promising candidate for the development of novel therapeutics. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosage and treatment regimen. In addition, N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its mechanism of action and to identify the optimal treatment regimen. Finally, N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide may have potential as an antimicrobial agent. Further studies are needed to determine its efficacy against different types of bacteria and fungi and to identify the optimal dosage and treatment regimen.
Méthodes De Synthèse
The synthesis of N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 2-methoxyaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate salt. This salt is then reacted with 3-phenylacryloyl chloride in the presence of a base to yield N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide.
Applications De Recherche Scientifique
N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antimicrobial, and anti-inflammatory properties. In addition, it has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-N-[(2-methoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-15-10-6-5-9-14(15)18-17(22)19-16(20)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H2,18,19,20,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQBUWPOXOXNFT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
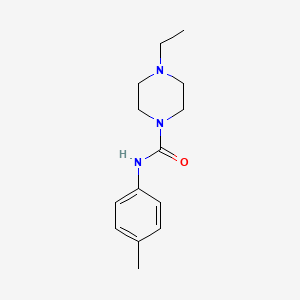
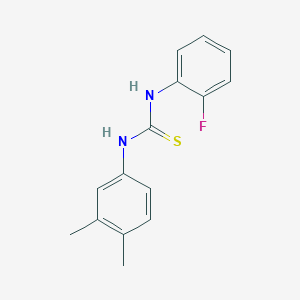
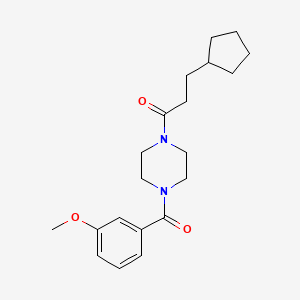
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

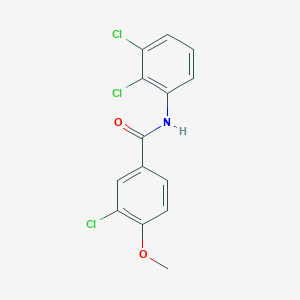
![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)



